N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide
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Overview
Description
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is a compound that combines the adamantane moiety with a pyridine-2-carbohydrazide structure Adamantane is known for its rigid, cage-like structure, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce adamantane-1-methanol derivatives.
Scientific Research Applications
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives have shown promise in antiviral, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and rigidity.
Mechanism of Action
The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The pyridine-2-carbohydrazide group can form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide: This compound also features an adamantane core but differs in the position of the pyridine ring.
E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide: Another derivative with a thiophene ring instead of pyridine.
Uniqueness
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is unique due to the specific positioning of the pyridine ring and the presence of the carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
352459-47-3 |
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Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-3-1-2-4-18-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) |
InChI Key |
PNWPEAGOSOWIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=N4 |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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